![molecular formula C17H14BrNO3S2 B2808317 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole CAS No. 850926-30-6](/img/structure/B2808317.png)
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-phenyloxazole
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Overview
Description
This compound is an organic molecule with several functional groups, including a sulfonyl group, an ethylthio group, and an oxazole ring. These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazole ring (a five-membered ring containing an oxygen and a nitrogen), a phenyl group (a six-membered carbon ring), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and an ethylthio group (an ethyl group bonded to a sulfur atom). The bromophenyl group indicates a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom on the phenyl ring could potentially undergo substitution reactions. The oxazole ring might participate in various reactions depending on the position of the reaction and the type of reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of an oxazole ring could potentially influence the compound’s acidity and basicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S2/c1-2-23-17-16(19-15(22-17)12-6-4-3-5-7-12)24(20,21)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFKMVYCFCZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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